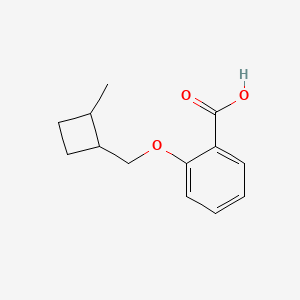
2-((2-Methylcyclobutyl)methoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylcyclobutyl)methoxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylcyclobutylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclobutyl)methoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclobutylmethanol with benzoic acid under acidic conditions to form the desired ester, followed by hydrolysis to yield the final product. The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can help achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylcyclobutyl)methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-((2-Methylcyclobutyl)methoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-Methylcyclobutyl)methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid:
2-Bromo-4-methoxybenzoic acid: This compound has a bromine substituent on the benzene ring, providing different reactivity and properties.
Uniqueness
2-((2-Methylcyclobutyl)methoxy)benzoic acid is unique due to the presence of the 2-methylcyclobutylmethoxy group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[(2-methylcyclobutyl)methoxy]benzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-10(9)8-16-12-5-3-2-4-11(12)13(14)15/h2-5,9-10H,6-8H2,1H3,(H,14,15) |
InChI Key |
NKGAUIKTEZYEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















